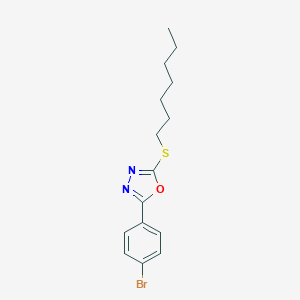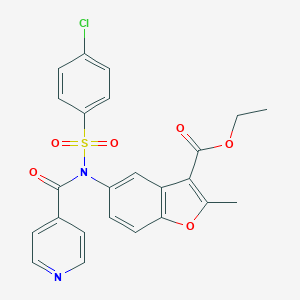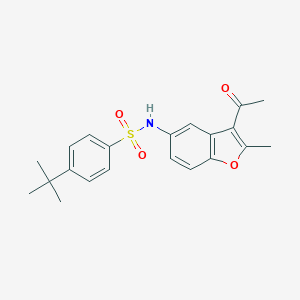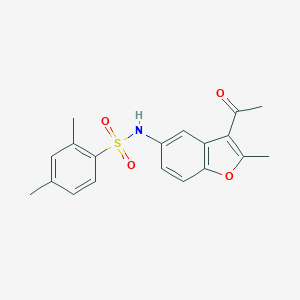
4-ACETYL-5-(2-CHLOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ACETYL-5-(2-CHLOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a chloro-phenyl group, and a hexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(2-CHLOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidone ring, followed by the introduction of the chloro-phenyl group and the hexyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-ACETYL-5-(2-CHLOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the acetyl group yields an alcohol.
科学的研究の応用
4-ACETYL-5-(2-CHLOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 4-ACETYL-5-(2-CHLOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Acetyl-5-methyl-1-phenylpyrazole
- 1,4-Diaryl-1H-imidazoles
- 1,2,3-Triazole derivatives
Uniqueness
4-ACETYL-5-(2-CHLOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its combination of functional groups and structural features. The presence of the chloro-phenyl group and the hexyl chain provides unique chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
特性
分子式 |
C18H22ClNO3 |
|---|---|
分子量 |
335.8g/mol |
IUPAC名 |
3-acetyl-2-(2-chlorophenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H22ClNO3/c1-3-4-5-8-11-20-16(13-9-6-7-10-14(13)19)15(12(2)21)17(22)18(20)23/h6-7,9-10,16,22H,3-5,8,11H2,1-2H3 |
InChIキー |
XGFADMYYXYWKEG-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2Cl |
正規SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407412.png)
![9-Chloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407413.png)
![9-Bromo-5-phenyl-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407414.png)
![9-Bromo-5-(3-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407415.png)
![2-(4-Bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B407416.png)
![Methyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B407418.png)
![9-Bromo-5-(4-bromophenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407420.png)


![6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B407428.png)
![4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE](/img/structure/B407429.png)

![(2E)-2-(2,3-Dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B407431.png)

